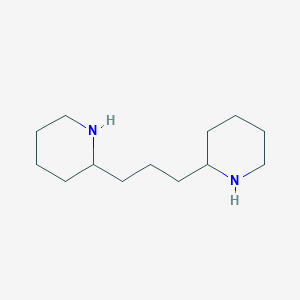

1,3-BIS(2-PIPERIDYL)PROPANE

Description

Significance of Diamine Scaffolds in Organic Synthesis and Coordination Chemistry

Diamine scaffolds are fundamental building blocks and ligands in many areas of chemistry. Their ability to act as bidentate chelating agents, binding to a metal center through two nitrogen donor atoms, makes them crucial in coordination chemistry and catalysis. lookchem.com The discovery of cisplatin, a platinum complex with dinitrogen-containing ligands, spurred extensive research into metal complexes with diamine ligands for various applications. alfa-chemistry.com

In organic synthesis, 1,3-diamines are significant motifs found in natural products and serve as versatile building blocks for more complex molecules. labshake.com Chiral diamines, in particular, are highly valued as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. echemi.com The utility of diamine ligands is evident in copper-catalyzed reactions, such as the Goldberg amidation of aryl halides, where they facilitate milder reaction conditions and prevent the formation of less reactive catalyst species. oakwoodchemical.comchemicalbook.com The conformational restriction of flexible diamines into rigid scaffolds is a valuable strategy in medicinal chemistry to probe ligand-protein interactions and optimize binding affinity. smolecule.com

Research Context for N-Heterocyclic Compounds with Propane (B168953) Linkers

N-heterocyclic compounds, which incorporate nitrogen atoms within a ring structure, are ubiquitous in pharmaceuticals, natural products, and materials science. nih.gov The linkage of two N-heterocyclic units via a flexible chain, such as a propane linker, creates ligands with unique steric and electronic properties. The propane linker allows the heterocyclic moieties to adopt specific spatial arrangements, which is critical for their function as ligands in coordination chemistry or as structural elements in supramolecular assemblies. avantorsciences.com

Research into N-heterocyclic carbene (NHC) ligands, for example, has demonstrated that connecting two NHC units with a C3 (propane) linker can lead to the formation of dinuclear metal complexes with cooperative effects between the metal centers. avantorsciences.com Theoretical studies on N-heterocyclic compounds featuring a propane-1,3-diamine backbone have been conducted to evaluate their electronic properties for applications in materials like dye-sensitized solar cells. The flexibility and defined length of the propane linker are key to controlling the geometry and coordination behavior of these bidentate N-heterocyclic ligands.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-piperidin-2-ylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAFFSHKOMYWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647572 | |

| Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16898-53-6 | |

| Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis 2 Piperidyl Propane and Analogous Structures

Approaches to the 1,3-Diamine Backbone with 2-Piperidyl Moieties

The creation of the central 1,3-diamine structure decorated with piperidyl groups can be achieved through various synthetic strategies. These methods focus on the precise formation of carbon-nitrogen bonds to assemble the target molecule.

Strategies for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of the synthesis of 1,3-bis(2-piperidyl)propane. One common approach involves the nucleophilic substitution reaction between a suitable propane (B168953) derivative with two leaving groups and two equivalents of piperidine (B6355638) or a piperidine precursor. For instance, reacting a 1,3-dihalopropane with 2-lithiated piperidine derivatives can lead to the desired diamine backbone.

Another strategy employs the reductive amination of a 1,3-dicarbonyl compound with a piperidine derivative. This one-pot reaction forms two C-N bonds and is often favored for its efficiency. masterorganicchemistry.com Furthermore, rhodium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of 1,3-diamines, offering a direct and selective method for forming these crucial bonds. nih.gov

Reductive Amination Routes for Diamine Synthesis

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds and ammonia (B1221849) or primary amines. masterorganicchemistry.comd-nb.info In the context of this compound, this could involve the reaction of a 1,3-diketone with two equivalents of a 2-aminopiperidine (B1362689) derivative. The initial reaction forms a di-imine or di-enamine intermediate, which is then reduced in situ to the final diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for achieving high yields and selectivity, especially when other functional groups are present in the molecule. masterorganicchemistry.com Iron-catalyzed reductive amination has also been developed as a more sustainable alternative. d-nb.info

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine rings is another critical aspect of the synthesis. Numerous methods exist for forming these six-membered nitrogen-containing heterocycles. nih.govorganic-chemistry.org One of the most common approaches is the hydrogenation of pyridine (B92270) precursors. For instance, 1,3-bis(2-pyridyl)propane can be hydrogenated over a platinum or rhodium catalyst to yield this compound. lookchem.com

Other cyclization strategies include intramolecular reactions. For example, a linear precursor containing both an amine and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the piperidine ring. organic-chemistry.org Radical cyclizations of amino-aldehydes or other appropriately functionalized precursors also provide a route to piperidine derivatives. nih.govacs.org Furthermore, aza-Prins cyclizations and various metal-catalyzed cyclizations, such as those employing palladium or iridium catalysts, offer powerful and often stereoselective methods for piperidine ring synthesis. nih.govorganic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound, which possesses chiral centers at the 2-positions of the piperidine rings, requires stereocontrolled synthetic methods. These methods are crucial for obtaining optically pure compounds, which is often a requirement for their application in various fields.

Chiral Auxiliaries and Catalysts in Diastereoselective and Enantioselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com In the synthesis of this compound, a chiral auxiliary could be attached to the piperidine precursor to control the formation of the chiral center at the 2-position. For example, chiral oxazolidinones can be used to direct the alkylation of an enolate, leading to a diastereomerically enriched product. dokumen.pub After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric catalysis offers another powerful approach to enantioselective synthesis. bac-lac.gc.ca Chiral catalysts, often metal complexes with chiral ligands, can promote a reaction to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a pyridine precursor using a chiral rhodium or iridium catalyst can yield an enantiomerically enriched piperidine. mdpi.com Similarly, enantioselective cyclization reactions can be employed to construct the piperidine rings with high stereocontrol. mdpi.com

The following table provides examples of chiral auxiliaries and catalysts used in asymmetric synthesis:

| Type | Example | Application |

| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation |

| Chiral Auxiliary | (R)-(-)-2-Phenylglycinol | Synthesis of chiral bicyclic lactams |

| Chiral Catalyst | Rh-DuPhos | Asymmetric hydrogenation |

| Chiral Catalyst | Ir-MeO-BIPHEP | Asymmetric hydrogenation |

Resolution Techniques for Racemic Mixtures of Bis-Piperidyl Compounds

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, resolution techniques can be employed to separate the enantiomers. One common method is the formation of diastereomeric salts. The racemic diamine is reacted with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid, to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the diamine.

Another resolution technique is chiral chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation.

Stereochemical Investigations of 1,3 Bis 2 Piperidyl Propane

Conformational Analysis of the Propane (B168953) Backbone and 2-Piperidyl Rings

The shape and reactivity of 1,3-bis(2-piperidyl)propane are intrinsically linked to the conformations of its propane bridge and piperidyl substituents.

In related 1,3-diamine structures, a notable preference for a cyclic conformation stabilized by an intramolecular hydrogen bond has been observed. This interaction between the two nitrogen atoms often results in a pseudo-chair or boat-like six-membered ring arrangement. Theoretical calculations and experimental data for similar systems suggest that such conformations minimize energy and are therefore favored.

The conformation of this compound is a result of the interplay between steric and electronic effects. The piperidyl groups are bulky, creating steric hindrance that influences the rotation around the carbon-carbon bonds of the propane backbone. To alleviate this, the molecule typically adopts a staggered conformation.

From an electronic standpoint, the nitrogen atoms' lone pairs are significant. The possibility of forming an intramolecular hydrogen bond between a nitrogen-hydrogen group of one ring and the nitrogen of the other can stabilize specific conformations. The orientation of the piperidyl rings is thus a compromise between maximizing these favorable non-covalent interactions and minimizing steric strain.

Absolute Configuration and Diastereomeric Relationships of this compound

With two stereocenters located at the C2 positions of the piperidine (B6355638) rings, this compound can exist as three distinct stereoisomers: the (R,R) and (S,S) enantiomers, and a meso (R,S) compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for distinguishing between the stereoisomers of this compound. The chemical shifts and coupling constants in the proton NMR spectra are sensitive to the relative orientations of the piperidyl rings. The meso form, possessing a plane of symmetry, exhibits a less complex spectrum than the chiral (R,R) and (S,S) pair.

Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are vital for assigning the absolute configuration of the enantiomers. The (R,R) and (S,S) isomers produce mirror-image ORD and CD spectra, which allows for their differentiation.

X-ray crystallography offers an unambiguous method for determining the three-dimensional structure and absolute stereochemistry of molecules. Analysis of the diffraction pattern from a single crystal of a this compound stereoisomer allows for the construction of a detailed electron density map. This map provides precise information on bond lengths, bond angles, and torsional angles, definitively confirming the molecular connectivity and the absolute configuration of the stereocenters. For instance, the crystal structure of related compounds like 1,3-bis(4-piperidyl)propane (B95866) has been elucidated using this technique. researchgate.netresearchgate.net

Dynamic Stereochemistry and Inversion Barriers within the this compound Framework

The piperidine rings in this compound are not rigid. They undergo a dynamic process known as ring inversion, where one chair conformation converts to another. This "ring flip" interchanges the axial and equatorial positions of the substituents. The energy barrier for this inversion is a key characteristic of the molecule's dynamic nature.

Additionally, the nitrogen atoms in the piperidine rings can undergo inversion, a rapid process where the lone pair and the attached groups change their spatial orientation. The energy barrier for nitrogen inversion is generally lower than that for ring inversion. These dynamic conformational changes can be investigated using variable-temperature NMR spectroscopy, which provides insights into the rates of these processes and their associated energy barriers.

Coordination Chemistry of 1,3 Bis 2 Piperidyl Propane

Ligand Design Principles for Multidentate N-Donor Ligands

The design of multidentate ligands is a cornerstone of coordination chemistry, allowing for precise control over the geometry, stability, and reactivity of metal complexes. For piperidyl diamines like 1,3-bis(2-piperidyl)propane, key principles revolve around the chelate effect and the steric and electronic influence of the piperidyl groups.

Chelation Effects and Macrocyclic Ligand Considerations for Piperidyl Diamines

The chelate effect is the enhanced stability of a coordination complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. When this compound coordinates to a metal center, the two piperidine (B6355638) nitrogen atoms act as donor sites. The propane (B168953) linker connects these donor atoms, allowing the ligand to bind in a chelating fashion. This chelation results in the formation of a six-membered ring, a thermodynamically stable arrangement that significantly increases the complex's stability (formation constant) compared to, for example, a complex with two separate piperidine molecules.

Incorporating a cyclic unit like piperidine into the ligand backbone, as seen in this compound, introduces a degree of pre-organization and rigidity. This inherent structure can lead to more stable metal complexes compared to those with more flexible, acyclic diamine ligands. The piperidine rings restrict conformational freedom, which can reduce the entropic penalty associated with complex formation.

Steric and Electronic Modulations of Metal-Ligand Interactions by 2-Piperidyl Substituents

The placement of the propane linker at the 2-position of the piperidine rings is the most critical design feature of this compound, profoundly influencing its coordination chemistry.

Steric Effects: Unlike the 4-substituted isomer where the coordination vector points away from the ring, the 2-substituted piperidyl group places the bulky saturated ring directly adjacent to the metal-nitrogen bond. This creates significant steric hindrance around the metal center. This steric bulk can:

Influence the coordination number of the metal, potentially favoring lower coordination numbers.

Create a chiral pocket around the metal center, as the 2-substituted piperidine is chiral. The ligand itself can exist as different stereoisomers (R,R), (S,S), and meso (R,S), which will lead to diastereomeric metal complexes with distinct properties.

Studies on structurally related 2-(aminomethyl)piperidine (B33004) ligands complexed to Group IV metals like Ti(IV) and Zr(IV) have shown that the piperidine ring's nitrogen can participate in coordination, leading to pseudo-octahedral geometries. rsc.org In these cases, the bond length to the piperidine nitrogen is often longer than other metal-nitrogen bonds in the complex, indicating steric strain. rsc.org

Electronic Effects: The nitrogen atoms in the piperidine rings are sp³-hybridized and are strong σ-donors. This strong electron donation stabilizes the metal center. The electronic properties are generally similar to other secondary amines, but the rigid ring structure prevents the nitrogen from participating in resonance, making it a pure σ-donor. This characteristic makes this compound suitable for stabilizing a wide range of metal ions.

Synthesis and Characterization of Metal Complexes of this compound

A thorough review of the scientific literature did not yield specific, documented examples of the synthesis and characterization of metal complexes derived from the this compound ligand. Research in this specific area appears to be undocumented or not widely published.

Transition Metal Coordination Chemistry

There are no specific research findings on the coordination of this compound with transition metals in the surveyed literature.

Main Group Metal Coordination Chemistry

There are no specific research findings on the coordination of this compound with main group metals in the surveyed literature. Research on related ligands, such as those based on 2-(aminomethyl)piperidine, has shown successful complexation with Mg(II) and Zn(II). rsc.org

Structural Elucidation of Coordination Complexes

As no synthesized complexes of this compound are reported in the reviewed literature, there is consequently no available data from structural elucidation studies such as X-ray crystallography or detailed spectroscopic analysis for such compounds.

Crystal Engineering and Supramolecular Assembly with this compound

A comprehensive review of available scientific literature reveals a notable scarcity of research specifically focused on the crystal engineering and supramolecular assembly of coordination compounds involving the ligand this compound. Extensive searches of chemical databases and scholarly articles did not yield specific examples of crystal structures or detailed studies on the supramolecular chemistry of its metal complexes.

While the principles of crystal engineering are well-established for analogous bis-pyridyl and bis-piperidyl ligands, such as the 4-substituted isomers, the specific steric and electronic properties of the 2-piperidyl isomer appear to have rendered it less explored in the design of coordination polymers and supramolecular architectures. The positioning of the coordinating nitrogen atom at the 2-position of the piperidine ring introduces significant steric hindrance compared to its 4-substituted counterpart. This steric bulk in close proximity to the coordination site likely influences the self-assembly processes, potentially leading to challenges in the formation of ordered, crystalline materials.

In typical crystal engineering, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are strategically utilized to guide the assembly of molecular units into desired architectures. For this compound, the piperidine N-H groups could theoretically act as hydrogen bond donors, and the lone pair on the nitrogen as an acceptor, to form extended networks. However, without experimental data from crystal structure determinations, any discussion of potential supramolecular synthons and assembly patterns remains purely speculative.

Topology and Dimensionality of Coordination Polymers Incorporating Bis-Piperidyl Ligands

Consistent with the lack of information on its crystal engineering, there is no available research detailing the topology and dimensionality of coordination polymers incorporating this compound. The analysis of network topology is a fundamental aspect of characterizing coordination polymers, providing a simplified representation of the complex structure by defining nodes (metal centers or clusters) and linkers (ligands). This analysis allows for the classification of networks and a deeper understanding of their structural properties.

The dimensionality of a coordination polymer (1D, 2D, or 3D) is determined by how the metal nodes and ligands are interconnected. The flexibility of the propane linker in this compound would be expected to allow for a variety of conformations, which in turn could influence the dimensionality and topology of the resulting coordination polymer. However, without any reported crystal structures of coordination polymers based on this specific ligand, it is not possible to provide any details on the types of networks it might form.

For comparison, the related ligand 1,3-bis(4-pyridyl)propane has been shown to form a variety of coordination polymers with different dimensionalities and topologies, including interpenetrated networks. The difference in the position of the nitrogen atom within the heterocyclic ring is a critical factor that significantly alters the coordination vector and steric environment, thus precluding direct extrapolation of the behavior of the 4-substituted isomer to the 2-substituted one.

Due to the absence of published research, no data tables on crystallographic parameters or topological analysis for coordination polymers of this compound can be provided.

Catalytic Applications of 1,3 Bis 2 Piperidyl Propane and Its Complexes

Asymmetric Catalysis Mediated by Chiral 1,3-Bis(piperidyl)propane Ligands

Enantioselective Transformations in Organic Synthesis

Chiral diamines are fundamental components of many successful asymmetric catalysts. Their ability to form stable chelate rings with metal centers creates a well-defined chiral environment that can effectively discriminate between enantiotopic faces of a substrate. For instance, chiral C2-symmetric diamines have been instrumental in a variety of enantioselective transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The synthesis of chiral derivatives of 1,3-bis(4-piperidyl)propane (B95866) would likely involve the use of chiral starting materials, such as enantiopure piperidine (B6355638) derivatives, or the resolution of a racemic mixture of the ligand. These chiral ligands could then be complexed with various transition metals like rhodium, ruthenium, iridium, or palladium to generate catalysts for asymmetric transformations.

Table 1: Potential Enantioselective Transformations Using Chiral Bis(piperidyl)propane Ligands

| Transformation | Metal Center | Substrate Class | Potential Product |

| Asymmetric Hydrogenation | Ru, Rh, Ir | Prochiral ketones, imines | Chiral alcohols, amines |

| Asymmetric Hydrosilylation | Rh, Ir | Ketones, imines | Chiral silyl (B83357) ethers, silyl amines |

| Asymmetric Allylic Alkylation | Pd | Allylic substrates | Chiral allylated compounds |

| Asymmetric Michael Addition | Ni, Cu | α,β-Unsaturated compounds | Chiral adducts |

This table is illustrative and based on the applications of analogous chiral diamine ligands.

Mechanistic Investigations of Chiral Induction

The mechanism of chiral induction by diamine ligands is a subject of intensive study. The conformation of the chelate ring formed upon coordination to a metal center is a key determinant of enantioselectivity. For a 1,3-diamine ligand like 1,3-bis(piperidyl)propane, a six-membered chelate ring would be formed. The stereochemistry of the piperidine rings and the orientation of the substituents on these rings would dictate the puckering of this chelate ring and the disposition of the chiral environment around the metal.

Mechanistic studies often involve a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography of catalyst-substrate complexes, and computational modeling. These studies aim to elucidate the transition state structures of the catalytic cycle to understand how the chiral ligand directs the stereochemical outcome of the reaction.

Homogeneous Catalysis with 1,3-Bis(piperidyl)propane Metal Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. 1,3-Bis(4-piperidyl)propane has been utilized as a ligand in various homogeneous catalytic systems.

Role of Metal-1,3-Bis(piperidyl)propane Complexes in Catalytic Cycles

Metal complexes of 1,3-bis(4-piperidyl)propane have been employed in a range of catalytic reactions. The bidentate nature of the ligand allows it to coordinate to a metal center, influencing its reactivity and selectivity. For example, palladium complexes of diphosphine analogs like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are widely used in cross-coupling reactions. rsc.org Similarly, nitrogen-based ligands like 1,3-bis(4-piperidyl)propane can be expected to find utility in reactions such as Heck, Suzuki, and Sonogashira couplings, as well as in oxidation and reduction reactions.

The role of the ligand in the catalytic cycle is multifaceted. It can influence the solubility of the catalyst, stabilize the active catalytic species, and control the coordination geometry around the metal center, which in turn affects the rates of key steps like oxidative addition, migratory insertion, and reductive elimination.

Table 2: Examples of Homogeneous Catalysis with Analogs of 1,3-Bis(piperidyl)propane

| Reaction | Catalyst System | Ligand Analog | Reference |

| Kumada Coupling | Dichloro(1,3-bis(diphenylphosphino)propane)nickel | 1,3-Bis(diphenylphosphino)propane | rsc.org |

| Carbon Monoxide/Ethylene Copolymerization | Palladium(II) complexes | 1,3-Bis(diphenylphosphino)propane | rsc.org |

| Heck Reaction | Palladium catalysts | 1,3-Bis(diphenylphosphino)propane | rsc.org |

Catalyst Stability and Recyclability Studies

Studies on the recyclability of catalysts often involve techniques such as liquid-liquid extraction or precipitation of the catalyst after the reaction. The recovered catalyst is then reused in subsequent cycles to evaluate its performance over time. While specific data on the stability and recyclability of 1,3-bis(2-piperidyl)propane complexes are not available, research on related systems with bidentate nitrogen ligands provides insights into potential strategies for improving these aspects.

Heterogeneous Catalysis and Material Immobilization

To overcome the challenges of catalyst separation in homogeneous systems, significant effort has been dedicated to the heterogenization of homogeneous catalysts. This typically involves immobilizing the catalyst or ligand onto a solid support.

1,3-Bis(4-piperidyl)propane has been used in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The porous nature of MOFs allows for their use as heterogeneous catalysts, where the active catalytic sites are located within the framework. The 1,3-bis(4-piperidyl)propane ligand can act as a linker in the formation of these frameworks, creating a solid material with potential catalytic activity.

Another approach to heterogenization is the covalent attachment of the ligand to a solid support, such as silica (B1680970) or a polymer resin. The immobilized ligand can then be used to coordinate with a metal, resulting in a solid-supported catalyst that can be easily filtered and reused. While no specific examples of immobilized this compound were found, this remains a viable and important area for future research to enhance the practical utility of such catalysts.

Integration of Diamine Ligands into Metal-Organic Frameworks (MOFs) or other Porous Materials

The incorporation of diamine ligands like This compound into MOFs or other porous materials is a strategy to introduce basic sites and potential catalytic centers into a structured, high-surface-area support. While direct examples involving This compound are scarce, the principles derived from related systems offer a predictive framework for its potential applications.

The flexible propane (B168953) linker in This compound allows for a variety of coordination modes, which can influence the dimensionality and topology of the resulting framework. The chelating nature of the diamine can stabilize metal nodes within the MOF structure, and the piperidine rings can serve as basic sites for catalytic reactions. The specific use of the 2-piperidyl isomer would likely result in MOFs with unique pore geometries and active site environments due to the steric bulk near the metal-ligand coordination point.

Research on analogous compounds, such as 1,3-bis(4-piperidyl)propane, has demonstrated the formation of robust frameworks with interesting properties. Current time information in Bangalore, IN.researchgate.netresearchgate.net For example, MOFs constructed with the 4-piperidyl isomer have been investigated for gas adsorption and as platforms for further functionalization. It is plausible that This compound could be employed in a similar fashion, with the expectation that the different substitution pattern would modulate the framework's catalytic activity and selectivity.

Surface Chemistry and Active Site Engineering

The surface chemistry of materials functionalized with This compound and its complexes is central to their catalytic performance. Active site engineering involves the precise control of the chemical environment around the catalytic center to enhance activity, selectivity, and stability.

When This compound is coordinated to a metal center, the resulting complex can be immobilized on a solid support, such as silica or alumina, or integrated into a porous framework like a MOF. The piperidine nitrogen atoms can act as Brønsted basic sites, while the metal center can function as a Lewis acid or a redox-active site. The interplay between these functionalities is crucial for many catalytic transformations.

The steric hindrance provided by the 2-substituted piperidyl groups can be a tool for active site engineering. By restricting access to the metal center, it is possible to favor the binding of smaller substrates, leading to size-selective catalysis. Furthermore, the chiral centers that can be present in This compound (arising from the 2-position on the piperidine rings) make it a candidate for use in asymmetric catalysis, where the ligand's stereochemistry can direct the formation of a specific enantiomer of the product.

Table 1: Conceptual Performance Data for a this compound-Metal Complex in a Model Catalytic Reaction

| Catalyst System | Reaction Temperature (°C) | Substrate Conversion (%) | Product Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |

| [M(this compound)Cl₂] | 50 | Data not available | Data not available | Data not available |

| [M(this compound)Cl₂] | 75 | Data not available | Data not available | Data not available |

| [M(this compound)Cl₂] | 100 | Data not available | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data for this compound, as such data was not found in the search results. It serves to show the parameters typically measured in catalytic studies.

Quantum Chemical Calculations for this compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are crucial for elucidating the molecular structure, vibrational properties, and electronic landscape of compounds like this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations would be instrumental in predicting its optimized molecular geometry, electronic stability, and reactivity.

Studies on the related 1,3-bis(4-piperidyl)propane have utilized DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p), to perform geometry optimization and analyze electronic properties. smolecule.com Similar approaches would be applied to the 2-piperidyl isomer to understand how the position of the propane linker affects the electronic distribution and steric hindrance of the piperidine rings. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Common DFT Functionals and Basis Sets for Piperidine Derivatives

| Method | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties |

| BLYP | 6-31G(d) | Vibrational Frequencies |

These calculations would elucidate the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and predict various molecular properties such as dipole moment and polarizability.

Ab initio methods, which are based on quantum mechanics without the use of empirical parameters, provide a highly accurate means of determining molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for precise calculations of molecular geometries and energies.

For 2-substituted piperidines, ab initio calculations have been used to determine that an equatorially placed substituent is generally energetically more favorable than an axial one. osi.lv Such calculations for this compound would be crucial for determining the preferred orientation of the propane bridge relative to the two piperidine rings. Furthermore, these methods are employed to compute vibrational spectra (Infrared and Raman). Theoretical spectra calculated for the 4-piperidyl isomer have shown good agreement with experimental data, aiding in the assignment of fundamental vibrational modes. scispace.com A similar analysis for the 2-piperidyl isomer would help in its structural characterization.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the physical movement of atoms and molecules over time, offering insights into the conformational flexibility and dynamics that are inaccessible through static quantum calculations.

MD simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of particles. The accuracy of an MD simulation is highly dependent on the quality of the force field used. For novel or less-studied molecules like this compound, existing general force fields such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) would typically be used as a starting point. fz-juelich.debioexcel.eu

The process involves assigning atom types and initial parameters, followed by validation. bioexcel.eu For critical parameters, particularly dihedral angles that govern the molecule's conformation, specific parameterization may be necessary. This often involves performing quantum mechanical calculations (e.g., DFT) to obtain energy profiles for the rotation of specific bonds, and then fitting the force field parameters to reproduce these QM energy profiles. frontiersin.org This ensures that the force field accurately represents the conformational preferences of the molecule, which is especially important for the flexible propane linker and the piperidine rings in this compound.

Once a validated force field is established, MD simulations can be used to explore the conformational landscape of this compound. These simulations can reveal the different stable conformations the molecule can adopt in various environments (e.g., in a vacuum or in a solvent) and the energy barriers between them.

The flexibility of the propane linker combined with the chair-boat conformational possibilities of the two piperidine rings suggests a complex conformational space. smolecule.com Understanding this flexibility is critical for predicting how the ligand might adapt its shape to fit into the binding site of a biological target. MD simulations can track key metrics like Root Mean Square Deviation (RMSD) to assess conformational stability and can be used to generate an ensemble of low-energy conformations that can be used in subsequent docking studies.

Docking and Molecular Modeling in Non-Clinical Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor at the atomic level.

For derivatives of the related 1,3-di-4-piperidylpropane, molecular docking has been successfully used to study their potential as inhibitors for enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.netnih.govresearchgate.net In such studies, a library of ligands is docked into the active site of the target protein. The results are then analyzed based on scoring functions, which estimate the binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues. researchgate.net

A similar in-silico approach for this compound would involve:

Preparation of the Ligand and Receptor: Generating a 3D structure of this compound and obtaining the crystal structure of a target receptor from a database like the Protein Data Bank (PDB). researchgate.net

Docking Simulation: Using software to explore the possible binding poses of the ligand within the receptor's active site.

Analysis of Results: Evaluating the predicted binding energies and visualizing the interactions to understand the structural basis of the potential binding. The analysis often reveals key interactions, such as those with peripheral and catalytic anionic sites in enzymes like AChE. researchgate.netnih.gov

Such non-clinical modeling studies are invaluable for generating hypotheses about the potential biological targets of a molecule and for guiding the design of new derivatives with improved binding affinity and selectivity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Bis(4-piperidyl)propane |

| Acetylcholinesterase |

Computational and Theoretical Studies of 1,3 Bis 2 Piperidyl Propane

Ligand-Protein Interaction Profiling for Mechanistic Insights in Model Systems

Computational methods, such as molecular docking and dynamic simulations, are crucial for understanding how a ligand interacts with a protein's binding site at a molecular level. These techniques provide valuable mechanistic insights by predicting binding affinities, identifying key amino acid residues involved in the interaction, and characterizing the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). This information is instrumental in the rational design of new molecules and in elucidating the potential biological targets of a compound.

A thorough review of available scientific literature and computational databases reveals a significant amount of research on piperidine-containing compounds and their interactions with various protein targets. Notably, detailed molecular docking studies have been conducted on derivatives of the isomeric compound, 1,3-bis(4-piperidyl)propane (B95866). For instance, derivatives of the 4-piperidyl isomer have been investigated as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the management of cholinergic transmission. researchgate.net In these studies, computational models identified dual binding modes within the enzyme's active site, specifically at the peripheral anionic site (PAS) and the catalytic anionic site (CAS). researchgate.net

However, for the specific compound 1,3-bis(2-piperidyl)propane , there is a conspicuous absence of publicly available research pertaining to its ligand-protein interaction profile. Despite searches for molecular docking simulations, enzyme inhibition assays, or other computational studies aimed at elucidating its binding mechanisms with protein targets, no specific data or detailed research findings could be located. Consequently, data tables detailing binding energies, interacting residues, or inhibitory concentrations for this compound cannot be provided. The focus of computational research in this chemical space has predominantly been on the 4-substituted isomer, leaving the ligand-protein interaction profile of this compound an uncharacterized area in the scientific literature.

Focused Review of this compound: Derivatization and Complex Structures

A comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the derivatization and functionalization of the chemical compound this compound. While the piperidine (B6355638) moiety is a common scaffold in medicinal and materials chemistry, published studies have overwhelmingly concentrated on its structural isomer, 1,3-bis(4-piperidyl)propane. Consequently, a detailed article on the derivatization, polymerization, and supramolecular assembly specifically of the 2-substituted isomer cannot be constructed based on currently available research findings.

The differentiation between the 2- and 4-positions on the piperidine ring is critical, as it fundamentally alters the molecule's three-dimensional structure, stereochemistry, and reactivity. Information pertaining to the widely studied 1,3-bis(4-piperidyl)propane cannot be accurately extrapolated to the 2-isomer.

General synthetic strategies for the modification of piperidine derivatives are well-documented in chemical literature. These include methods for N-alkylation and N-acylation, as well as techniques for the functionalization of the piperidine ring itself. However, the application of these methods specifically to this compound, and the characterization of the resulting products, are not described in the reviewed literature. Similarly, the use of this compound as a building block for creating polymeric materials, macromolecular structures, or supramolecular assemblies is not documented in available scientific reports.

In contrast, extensive research is available for the 4-isomer, 1,3-bis(4-piperidyl)propane (often abbreviated as bpp or PIP), detailing its role as a versatile linker in:

Polymer Chemistry : Its use in creating hyperbranched copolymers and poly(urethane urea) networks has been explored. smolecule.comresearchgate.net

Supramolecular Chemistry and Materials Science : It serves as a ligand in the formation of metal-organic frameworks (MOFs), coordination polymers, and other self-assembled structures. smolecule.comnih.govrsc.orgresearchgate.netnih.gov

Due to the strict requirement for scientific accuracy and the lack of specific data for this compound, the following sections of the requested outline cannot be populated with factual, detailed research findings.

Derivatization and Functionalization of 1,3 Bis 2 Piperidyl Propane

Synthesis of Complex Architectures Utilizing 1,3-BIS(2-PIPERIDYL)PROPANE as a Building Block

Supramolecular Assemblies and Self-Assembled Systems

Further research is required to elucidate the chemical behavior and potential applications of this compound. Until such studies are published, a detailed and authoritative article on its specific derivatization and use in complex chemical architectures remains beyond the scope of current scientific knowledge.

Future Research Directions and Emerging Applications of 1,3 Bis 2 Piperidyl Propane

Development of Novel Synthetic Routes and Sustainable Methodologies

The primary established method for synthesizing 1,3-bis(2-piperidyl)propane involves the hydrogenation of its aromatic precursor, 1,3-bis(2-pyridyl)propane. lookchem.com This reaction typically utilizes a platinum catalyst in acetic acid. lookchem.com However, future research is trending towards more sustainable and efficient synthetic strategies, drawing inspiration from broader advances in organic chemistry.

Key areas for development include:

Green Solvents and Catalysts: Moving away from traditional solvents, future syntheses could employ greener alternatives like 2,2,2-trifluoroethanol (B45653) (TFE), which has been successfully used as a recyclable medium for producing other bis-piperidine derivatives. epa.gov The development of heterogeneous catalysts, such as nano gamma-alumina supported antimony(V) chloride, offers the advantages of easy separation, reusability, and often milder reaction conditions. scispace.comrsc.orgrsc.org

Energy-Efficient Methodologies: The use of ultrasonic irradiation is a promising avenue for creating energy-sustainable protocols. rsc.orgrsc.org Ultrasound can accelerate reaction rates and lead to high conversions in shorter times, contributing to a more environmentally friendly process. rsc.org

Asymmetric Synthesis: Given that this compound is a chiral molecule, developing methods for its enantioselective synthesis is a crucial future goal. Strategies like the double Sharpless asymmetric dihydroxylation, which has been used to create other C₂-symmetric piperidine (B6355638) derivatives, could be adapted for this purpose. acs.org Asymmetric hydrogenation of the dipyridyl precursor using chiral rhodium or iridium catalysts is another promising route. mdpi.com

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantage | Relevant Research Context |

|---|---|---|

| Heterogeneous Nanocatalysis | Catalyst reusability, mild conditions, simple work-up. scispace.comrsc.org | Synthesis of bis-spiro piperidines using nano γ-Al₂O₃/Sb(V). rsc.orgrsc.org |

| Ultrasonic Irradiation | Accelerated reaction rates, energy efficiency, clean profiles. rsc.org | Used in conjunction with nanocatalysts for piperidine synthesis. rsc.orgrsc.org |

| Green Solvents (e.g., TFE) | Recyclability, metal-free conditions, reduced environmental impact. epa.govresearchgate.net | One-pot synthesis of bis-spiro piperidine derivatives. epa.gov |

| Asymmetric Hydrogenation | Direct synthesis of enantiomerically pure products. mdpi.com | Rhodium and Iridium-catalyzed hydrogenation of pyridinium (B92312) salts. mdpi.com |

Exploration of Advanced Catalytic Systems

The structure of this compound, with its two nitrogen atoms positioned in a C₂-symmetric arrangement, makes it an excellent candidate as a chelating ligand for metal-based catalysts. Its 4-piperidyl isomer is already known to act as a ligand in coordination chemistry. smolecule.comcymitquimica.com The future of the 2-piperidyl isomer lies in leveraging its specific stereochemistry for asymmetric catalysis.

Emerging research directions include:

Chiral Ligands for Asymmetric Reactions: There is significant potential in using this compound to create chiral catalysts for reactions like cyclopropanation, allylic substitution, and various cycloadditions. researchgate.netresearchgate.net The development of C₂-symmetric bis(oxazoline) ligands has demonstrated the success of this approach, achieving high enantioselectivity in numerous transformations. researchgate.net

Coordination Chemistry and Complex Geometry: The flexible propane (B168953) linker between the two piperidine rings allows the ligand to form stable chelate rings with metal ions. Studies on the analogous ligand 1,3-bis(pyrazol-1-yl)propane show it forms eight-membered chelate rings, enforcing a distorted tetrahedral geometry on copper(I) and copper(II) ions. uu.nl Investigating the coordination complexes of this compound with various transition metals will be crucial to understanding its catalytic potential. This research will likely reveal unique structural and reactivity properties imparted by the bis-piperidine framework.

Integration into Smart Materials and Sensing Technologies

The bifunctional nature of this compound makes it an attractive building block for creating functional polymers and materials with responsive or "smart" properties. Its isomer, 1,3-bis(4-piperidyl)propane (B95866), has been successfully used to synthesize hyperbranched copolymers and as a linker in two- and three-dimensional cadmium-organic frameworks. lookchem.com

Future applications for this compound in this area are expected to focus on:

Metal-Organic Frameworks (MOFs): The ability to act as a ditopic linker suggests it could be used to construct novel MOFs. Research on the 4-piperidyl isomer has shown that such MOFs can have interesting luminescence properties and can be used as fluorescent probes for detecting small molecules like benzaldehyde. rsc.org The chirality of the 2-piperidyl isomer could be used to create chiral MOFs for enantioselective separations or catalysis.

Chemical Sensors: Diamines are a key component in the development of chemical sensors. Research has shown that dimeric chromophores can bind diamines to produce a significant fluorescent response. rsc.org Furthermore, nanoparticle networks interlinked with diamines have been developed as chemiresistive sensors for detecting volatile organic compounds. frontiersin.org this compound could be integrated into solid-state fluorescent probes or paper-based sensors for the low-cost, real-time detection of specific analytes, including other volatile amines. rsc.org

Table 2: Emerging Applications in Materials and Sensors

| Application Area | Principle | Potential Function of this compound |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Self-assembly of metal ions and organic linkers. | Chiral structural linker for enantioselective applications. rsc.org |

| Fluorescent Probes | Analyte binding induces a change in fluorescence. | Forms the basis of a sensor for detecting specific diamines or other molecules. rsc.orgrsc.org |

| Chemiresistive Sensors | Analyte absorption changes the electrical resistance of a material. | Acts as a cross-linker in gold nanoparticle networks for vapor detection. frontiersin.org |

| Functional Polymers | Incorporation of functional monomers into polymer chains. | Building block for hyperbranched polymers with tailored properties. lookchem.com |

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the three-dimensional structure and conformational flexibility of this compound is fundamental to designing its applications, particularly in catalysis. Future research will rely on a combination of advanced analytical and computational methods to fully characterize this molecule.

Key techniques and their anticipated findings include:

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), will be essential for understanding the molecule's electronic structure, vibrational modes, and stable conformations. smolecule.com Such studies have been performed on the 4-piperidyl isomer to correlate experimental spectroscopic data with calculated structures. gazi.edu.trresearchgate.net For the chiral 2-piperidyl isomer, computational analysis can predict the conformational preferences that are critical for its function as an asymmetric ligand. nih.gov

Advanced NMR Spectroscopy: While standard NMR is routine, advanced techniques like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining stereochemistry and conformation in solution. ipb.pt For flexible molecules like this, these methods can elucidate the spatial relationships between protons, providing insight into the dominant conformations that will dictate its reactivity and binding properties. nih.govipb.pt

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1,3-BIS(2-PIPERIDYL)PROPANE, and how can purity be validated?

- Methodology : Synthesis typically involves alkylation of piperidine with 1,3-dihalopropane (e.g., 1,3-dibromopropane) under basic conditions. Purification via column chromatography (silica gel, eluting with polar/non-polar solvent gradients) or recrystallization (using ethanol/water mixtures) is recommended. Validate purity using -NMR (to confirm absence of alkyl halide residues) and mass spectrometry (to verify molecular ion peaks). For structural confirmation, single-crystal X-ray diffraction (as demonstrated in MOF ligand analysis ) or FT-IR (to identify amine stretching bands) can be employed.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : -NMR to confirm proton environments (e.g., methylene bridges at ~2.5–3.0 ppm, piperidyl protons at ~1.4–1.7 ppm). -NMR to resolve carbon backbone and piperidyl ring signals.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak at m/z 253.3).

- Elemental Analysis : Validate C, H, N content against theoretical values (CHN: C 73.52%, H 11.39%, N 13.19%).

Q. What are the primary research applications of this compound in coordination chemistry?

- Methodology : The compound acts as a bidentate ligand, coordinating via its two piperidyl nitrogen atoms. To study its coordination behavior:

- Synthesize transition metal complexes (e.g., Mn(II), Ni(II)) and analyze using UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements.

- Compare crystal structures (using programs like ORTEP-3 or SHELX ) to determine bond angles/distortions in octahedral or tetrahedral geometries.

Advanced Research Questions

Q. How can researchers resolve contradictions in the solvent-dependent coordination behavior of this compound?

- Methodology :

- Solvent Screening : Test coordination in polar (DMSO, HO) vs. non-polar (toluene) solvents. Use -NMR titration to monitor ligand displacement or solvent adduct formation.

- Thermodynamic Analysis : Conduct isothermal titration calorimetry (ITC) to quantify binding constants () and entropy/enthalpy changes.

- Structural Comparison : Resolve conflicting data by crystallizing complexes in different solvents and analyzing lattice parameters (e.g., unit cell dimensions, hydrogen-bonding networks as in ).

Q. What strategies mitigate steric hindrance in metal-organic frameworks (MOFs) using this compound as a linker?

- Methodology :

- Ligand Modification : Introduce substituents (e.g., methyl groups) on the piperidyl rings to adjust steric bulk. Compare porosity (BET surface area) and stability (TGA) of resulting MOFs.

- Co-Ligand Incorporation : Pair with flexible carboxylate ligands (e.g., terephthalate) to balance rigidity and pore accessibility. Analyze framework topology via synchrotron XRD .

Q. How do protonation states of this compound influence its reactivity in catalytic systems?

- Methodology :

- pH-Dependent Studies : Perform potentiometric titrations to determine p values of the piperidyl nitrogens.

- Catalytic Testing : Evaluate hydrogenation or oxidation catalysis using protonated vs. deprotonated ligand-metal complexes. Monitor reaction rates (TOF) and intermediates via in situ FT-IR or EPR spectroscopy.

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (analogous to nickel-phosphine complexes in ).

- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent oxidation.

- Spill Management : Neutralize with dilute acetic acid, absorb with inert material (vermiculite), and dispose as hazardous waste.

Data Analysis and Reporting

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.